ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a pyrazole ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with 3,5-dimethyl-2,4-pentanedione under acidic conditions.
Acetylation: The resulting 3,5-dimethyl-1-phenyl-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The acetylated pyrazole is reacted with thiourea and ethyl bromoacetate under reflux conditions to form the thiazole ring.
Final Esterification: The intermediate product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The pyrazole and thiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Shares the pyrazole ring but lacks the thiazole and ester functionalities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) contain the thiazole ring and exhibit different biological activities.
Esterified Pyrazoles: Compounds with ester groups attached to pyrazole rings, used in various chemical and pharmaceutical applications.
Uniqueness
Ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the combination of its pyrazole and thiazole rings, along with the ester functionality. This combination provides a distinct set of chemical properties and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H22N4O3S/c1-4-27-19(26)10-15-12-28-20(21-15)22-18(25)11-17-13(2)23-24(14(17)3)16-8-6-5-7-9-16/h5-9,12H,4,10-11H2,1-3H3,(H,21,22,25) |
InChI Key |
LLGLQEKRSDEXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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